Selecting the optimal poly(3-alkylthiophene) for organic electronics demands precise side-chain engineering-simple substitution among P3ATs is not feasible due to divergent solubility, morphology, and charge-transport profiles. Regioregular P3DDT resolves this with:
• ~2× higher NO₂ gas sensitivity vs. P3HT, enabling high-performance flexible chemiresistive sensors
• Low solubility parameter (δP = 12.5 MPa½) for orthogonal solution processing in multilayer device fabrication
• 30 Ω/sq sheet resistance on polyamide fabric (>3× lower than P3DT) for smart textiles & anti-static coatings
• Tg ≈ 118 °C with distinct side-chain melting, supporting tailored thermal annealing to maximize OFET/OPV carrier mobility
Molecular FormulaC8H8BrIO2
Molecular Weight0
CAS No.137191-59-4
Cat. No.B1181483
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
POLY(3-DODECYLTHIOPHENE-2 5-DIYL)
CAS
137191-59-4
Molecular Formula
C8H8BrIO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
25 mg / 100 mg / 1 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
P3DDT: Regioregular Conductive Polymer
Poly(3-dodecylthiophene-2,5-diyl) (P3DDT, CAS 137191-59-4) is a poly(3-alkylthiophene) (P3AT)-based conducting polymer known for its reversible electrochemistry and high conductivity . It is available in both regioregular (>98.5% head-to-tail) and regiorandom forms, with regioregularity being a critical determinant of its electronic and structural properties [1]. As a p-type semiconductor with a hole mobility range of 1×10⁻⁴ to 0.1 cm²/V·s , P3DDT is utilized in a variety of organic electronic devices, including field-effect transistors (OFETs), chemical sensors, and organic photovoltaic (OPV) cells .
Regioregular conductive polymer for ordered thin-film electronics
p-type semiconductor supporting OFET, sensor, and OPV research
Research-grade format for device prototyping and structure–property studies
Despite sharing a common polythiophene backbone, simple substitution among poly(3-alkylthiophene)s (P3ATs) like P3DDT, P3HT, or P3DT is not feasible. The length of the alkyl side chain directly modulates key material properties including solubility parameter, film morphology, thermal behavior, optical bandgap, and charge transport [1][2]. For instance, the longer dodecyl chain in P3DDT results in a lower solubility parameter (δP) and greater free volume compared to P3HT, which critically influences device performance in applications such as flexible gas sensors and solvent-processed transistors [1][3]. Furthermore, regioregularity is not just a purity metric; it is a fundamental structural parameter that dictates crystalline order, with regiorandom P3DDT exhibiting drastically different solubility and film swelling behavior compared to its regioregular counterpart [2]. The following quantitative comparisons provide the necessary evidence for informed material selection.
Alkyl chain lengthLonger dodecyl chain alters solubility parameter, film swelling, and charge transport compared to P3HT
RegioregularityRegiorandom P3DDT exhibits drastically different solubility and crystalline order; not a drop-in replacement
Thermal processingSide-chain melting and lower Tg require distinct annealing protocols; may not match P3HT thermal recipes
[1] Hong, M., Park, S. Y., Lee, J. E., & Park, Y. D. (2023). High-Performance Flexible Organic Gas Sensor Via Alkyl Side Chain Engineering of Polyalkylthiophene. SSRN Electronic Journal. https://doi.org/10.2139/ssrn.4614520 View Source
[2] Jaczewska, J., Raptis, I., Budkowski, A., Goustouridis, D., Raczkowska, J., Sanopoulou, M., Pamula, E., Bernasik, A., & Rysz, J. (2007). Swelling of poly(3-alkylthiophene) films exposed to solvent vapors and humidity: Evaluation of solubility parameters. Synthetic Metals, 157(18–20), 726–732. https://doi.org/10.1016/j.synthmet.2007.07.015 View Source
[3] Wang, S., Zhou, H., Tong, L., Lu, Y., Yang, Y., Xia, J., & Zhang, L. (2008). 聚3-己基噻吩和3-十二烷基噻吩的合成研究 [Synthesis and Study of Poly(3-hexylthiophene) and Poly(3-dodecylthiophene)]. Retrieved from Semantic Scholar. View Source
P3DDT vs. P3HT: Quantitative Evidence
Enhanced NO2 Detection Sensitivity
In a direct head-to-head comparison of gas sensors fabricated from P3ATs with varying alkyl chain lengths, the P3DDT sensor exhibited approximately twice the sensitivity for NO2 gas compared to the P3HT sensor [1].
NO2 Gas SensitivityHead-to-head
Reported approx. 2× sensitivity vs. P3HT
Supports NO2 sensor research fit
Flexible gas sensor; compared P3ATs with alkyl chains C6–C12
Gas sensorsflexible electronicsNO2 sensing
Evidence Dimension
NO2 gas sensitivity
Target Compound Data
Approximately 2x sensitivity (relative to P3HT)
Comparator Or Baseline
P3HT sensor sensitivity
Quantified Difference
Approximately a factor of 2
Conditions
Flexible gas sensor; compared P3ATs with alkyl chain lengths of 6 (P3HT), 8 (P3OT), 10 (P3DT), and 12 (P3DDT)
Why This Matters
This quantifiable sensitivity advantage makes P3DDT a superior candidate over P3HT for applications in NO2 gas detection and flexible environmental monitoring.
Gas sensorsflexible electronicsNO2 sensing
[1] Hong, M., Park, S. Y., Lee, J. E., & Park, Y. D. (2023). High-Performance Flexible Organic Gas Sensor Via Alkyl Side Chain Engineering of Polyalkylthiophene. SSRN Electronic Journal. https://doi.org/10.2139/ssrn.4614520 View Source
Solubility Parameter: Regioregular vs. Regiorandom
The solubility parameter (δP) was evaluated for several P3ATs. Regioregular P3DDT (R-P3DDT) exhibited a δP of 12.5 ± 0.2 MPa^(1/2), which is significantly lower than that of regiorandom P3DDT (16.9 ± 0.8 MPa^(1/2)), and also lower than regioregular P3HT (R-P3HT, 13.1 ± 0.3 MPa^(1/2)) [1]. This lower solubility parameter correlates with reduced film swelling in solvent vapors.
~4.4 MPa^(1/2) lower than regiorandom; ~0.6 MPa^(1/2) lower than regioregular P3HT
Conditions
Evaluated via swelling of films exposed to solvent vapors (white light interferometry)
Why This Matters
This quantifies how regioregularity, not just side-chain length, dictates solubility. For applications requiring solvent resistance or specific blend morphologies (e.g., in OPVs), R-P3DDT offers a distinct, predictable processing window compared to its analogs.
Solution processingfilm morphologysolubility
[1] Jaczewska, J., Raptis, I., Budkowski, A., Goustouridis, D., Raczkowska, J., Sanopoulou, M., Pamula, E., Bernasik, A., & Rysz, J. (2007). Swelling of poly(3-alkylthiophene) films exposed to solvent vapors and humidity: Evaluation of solubility parameters. Synthetic Metals, 157(18–20), 726–732. https://doi.org/10.1016/j.synthmet.2007.07.015 View Source
OFET Mobility Comparison
In a direct comparison of OFETs, devices based on P3DDT (with P4VP gate insulator) demonstrated a hole mobility of 0.002–0.005 cm²/(V·s) and a high inverse subthreshold slope (S) of ≈7 V/dec [1]. This is in stark contrast to P3OT OFETs with a SiO₂ insulator, which achieved a much lower S ≈ 0.2 V/dec [2]. Meanwhile, P3HT is reported to generally exhibit higher mobility due to self-organized lamellar structures, though this comes at the cost of poorer air stability [3].
S ≈ 7 V/dec (P3DDT on P4VP) vs. S ≈ 0.2 V/dec (P3OT on SiO2)
Quantified Difference
Subthreshold slope is >30x higher for P3DDT device compared to P3OT device.
Conditions
P3DDT OFET with P4VP gate insulator; P3OT OFET with SiO2 insulator
Why This Matters
This highlights that the choice of dielectric is critical for P3DDT OFET performance. While P3HT may offer higher peak mobility, P3DDT's performance in specific device architectures (e.g., with polymeric dielectrics) is a key consideration for all-polymer electronics.
[1] Scheinert, S., Paasch, G., Schrödner, M., Roth, H.-K., Sensfuß, S., & Doll, Th. (2003). The influence of bulk traps on the subthreshold characteristics of an organic field effect transistor. Synthetic Metals, 139(2), 233–237. https://doi.org/10.1016/S0379-6779(03)00130-9 View Source
[2] Scheinert, S., Paasch, G., Schrödner, M., Roth, H.-K., Sensfuß, S., & Doll, Th. (2003). The influence of bulk traps on the subthreshold characteristics of an organic field effect transistor. Synthetic Metals, 139(2), 233–237. (Reference to prior work on P3OT). https://doi.org/10.1016/S0379-6779(03)00130-9 View Source
[3] Kumar, P., Sharma, A., Yadav, S., & Ghosh, S. (2014). Study of electrical properties of poly-3-alkylthiophen (P3AT) derivatives P3HT, P3BT and P3DDT based field effect transistors. 2014 IEEE 2nd International Conference on Emerging Electronics (ICEE), 1-4. Retrieved from IEEE Xplore. View Source
Conductive Fabric Resistance
A study comparing regioregular P3DDT and P3DT (both synthesized via oxidative polymerization) for conductive fabric applications found that impregnating polyamide fabrics with P3DDT yielded a specific resistance of 30 Ω/sq, while fabrics treated with P3DT under identical conditions exhibited a higher resistance of 100 Ω/sq [1].
Sheet Resistance on FabricHead-to-head
P3DDT: 30 Ω/sq
P3DT: 100 Ω/sq
Supports conductive textile research
Polyamide fabric coated from chloroform solution
Conductive textilescoatingregioregularity
Evidence Dimension
Sheet Resistance of Coated Fabric
Target Compound Data
30 Ω/sq
Comparator Or Baseline
100 Ω/sq for P3DT-coated fabric
Quantified Difference
P3DDT-coated fabric has >3x lower sheet resistance
Conditions
Polyamide fabrics impregnated in a chloroform solution of each polymer (P3DDT and P3DT with 86% and 85% HT linkages, respectively)
Why This Matters
For applications like conductive textiles, this >3x improvement in conductivity directly translates to better performance and is a clear, application-specific differentiator for selecting P3DDT over P3DT.
Conductive textilescoatingregioregularity
[1] Yuen, C. W. M., Ku, S. K. A., Kan, C. W., Choi, P. S. R., & Lam, P. L. (2004). Regioregular poly(3-alkylthiophenes) : synthesis, characterization, and application in conductive fabrics. Retrieved from http://pesquisa.biblioteca.iscte.pt/record?id=oai:ira.lib.polyu.edu.hk:10397/28059 View Source
Side-Chain Melting & Thermal Transitions
Unlike P3HT, which typically shows a single glass transition (Tg), regioregular P3DDT exhibits a distinct side-chain melting event, a characteristic feature of highly regioregular polymers with long alkyl side chains [1]. This behavior is further supported by studies showing that the Tg of P3DDT is around 118 °C, while P3HT has a higher Tg of approximately 146 °C [2].
Thermal TransitionsClass-level
Side-chain melting event; Tg ≈ 118 °C (P3DDT) vs ≈ 146 °C (P3HT)
Thermal processing context
DSC analysis; distinct annealing requirements
Thermal analysisDSCphase transitions
Evidence Dimension
Thermal Transitions
Target Compound Data
Distinct side-chain melting event; Tg ≈ 118 °C
Comparator Or Baseline
P3HT shows a single Tg ≈ 146 °C without side-chain melting
Quantified Difference
P3DDT Tg is ~28 °C lower than P3HT
Conditions
Differential Scanning Calorimetry (DSC) analysis
Why This Matters
The presence of a side-chain melting event and a lower Tg in P3DDT indicates different processing and annealing requirements compared to P3HT. This is critical for optimizing film morphology and device stability, as thermal history will affect P3DDT and P3HT differently.
Thermal analysisDSCphase transitions
[1] Yuen, C. W. M., Ku, S. K. A., Kan, C. W., Choi, P. S. R., & Lam, P. L. (2004). Regioregular poly(3-alkylthiophenes) : synthesis, characterization, and application in conductive fabrics. (DSC thermograms indicated crystalline, quasiordered, and disordered phases). Retrieved from http://pesquisa.biblioteca.iscte.pt/record?id=oai:ira.lib.polyu.edu.hk:10397/28059 View Source
[2] Li, Y., & Chen, G. (2015). Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups. Materials Science Forum, 815, 477–482. https://doi.org/10.4028/www.scientific.net/MSF.815.477 View Source
P3DDT Application Scenarios
Flexible NO2 Gas Sensors
The ~2x higher sensitivity to NO2 gas compared to P3HT [1], combined with superior mechanical flexibility due to increased free volume [1], makes regioregular P3DDT a prime candidate for developing high-performance, flexible environmental sensors and wearable electronics.
Solvent-Resistant Electronic Layers
Leveraging the significantly lower solubility parameter (δP = 12.5 MPa^(1/2)) and reduced film swelling compared to regiorandom P3DDT and regioregular P3HT [2], R-P3DDT is ideal for fabricating multilayer organic electronic devices via orthogonal solution processing, where underlying layers must remain intact during subsequent deposition steps.
Conductive Textile Coatings
The ability of P3DDT to impart a low sheet resistance of 30 Ω/sq when coated on polyamide fabric, which is >3x lower than that achieved with P3DT [3], positions it as a valuable material for creating conductive pathways in smart textiles, anti-static garments, and flexible heating elements.
Thermal Annealing for OFETs & OPVs
Given the distinct thermal signature of regioregular P3DDT, including a side-chain melting event and a lower glass transition temperature (Tg ≈ 118 °C) compared to P3HT (Tg ≈ 146 °C) [4][5], specific thermal annealing protocols can be developed to enhance crystallinity and charge transport. This is critical for maximizing the performance of OFETs and OPVs where P3DDT is used as the active layer.
Application
Selection Property
Validation Focus
Flexible NO2 Sensor Research
Reported NO2 sensitivity context
Gas sensor device performance
Multilayer Device Processing
Solubility parameter and swelling resistance
Solvent orthogonality in layer deposition
Conductive Textile Coatings
Sheet resistance on fabric substrates
Conductivity and uniformity on textiles
OFET/OPV Active Layer Optimization
Thermal transition profile
Annealing-dependent morphology and transport
[1] Hong, M., Park, S. Y., Lee, J. E., & Park, Y. D. (2023). High-Performance Flexible Organic Gas Sensor Via Alkyl Side Chain Engineering of Polyalkylthiophene. SSRN Electronic Journal. https://doi.org/10.2139/ssrn.4614520 View Source
[2] Jaczewska, J., Raptis, I., Budkowski, A., Goustouridis, D., Raczkowska, J., Sanopoulou, M., Pamula, E., Bernasik, A., & Rysz, J. (2007). Swelling of poly(3-alkylthiophene) films exposed to solvent vapors and humidity: Evaluation of solubility parameters. Synthetic Metals, 157(18–20), 726–732. https://doi.org/10.1016/j.synthmet.2007.07.015 View Source
[3] Yuen, C. W. M., Ku, S. K. A., Kan, C. W., Choi, P. S. R., & Lam, P. L. (2004). Regioregular poly(3-alkylthiophenes) : synthesis, characterization, and application in conductive fabrics. Retrieved from http://pesquisa.biblioteca.iscte.pt/record?id=oai:ira.lib.polyu.edu.hk:10397/28059 View Source
[4] Li, Y., & Chen, G. (2015). Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups. Materials Science Forum, 815, 477–482. https://doi.org/10.4028/www.scientific.net/MSF.815.477 View Source
[5] Yuen, C. W. M., Ku, S. K. A., Kan, C. W., Choi, P. S. R., & Lam, P. L. (2004). Regioregular poly(3-alkylthiophenes) : synthesis, characterization, and application in conductive fabrics. (DSC thermograms indicated crystalline, quasiordered, and disordered phases). Retrieved from http://pesquisa.biblioteca.iscte.pt/record?id=oai:ira.lib.polyu.edu.hk:10397/28059 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.